2-Carboethoxy-2'-piperidinomethyl benzophenone
Overview
Description
2-Carboethoxy-2’-piperidinomethyl benzophenone is a chemical compound with the IUPAC name ethyl 4-[2-(1-piperidinylmethyl)benzoyl]benzoate . It has a molecular weight of 351.45 .
Molecular Structure Analysis
The InChI code for 2-Carboethoxy-2’-piperidinomethyl benzophenone is 1S/C22H25NO3/c1-2-26-22(25)18-12-10-17(11-13-18)21(24)20-9-5-4-8-19(20)16-23-14-6-3-7-15-23/h4-5,8-13H,2-3,6-7,14-16H2,1H3 . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Carboethoxy-2’-piperidinomethyl benzophenone include a molecular weight of 351.45 and a density of 1.139g/cm3 . The boiling point is 488.6ºC at 760 mmHg .Relevant Papers Unfortunately, the search results do not provide specific peer-reviewed papers related to 2-Carboethoxy-2’-piperidinomethyl benzophenone .
Scientific Research Applications
Photocatalysis and Polymer Science
Benzophenone derivatives, including structures similar to 2-Carboethoxy-2'-piperidinomethyl benzophenone, have been extensively studied for their photocatalytic properties and applications in polymer science. These compounds are utilized as photoinitiators in polymerization processes due to their ability to undergo efficient photochemical reactions under UV light exposure. For instance, benzophenone-di-1,3-dioxane (BP-DDO) is a novel photoinitiator synthesized for free radical polymerization, exhibiting excellent efficiency in initiating the polymerization of acrylates and methacrylates, highlighting its potential in creating advanced polymeric materials (Wang Kemin et al., 2011).
Environmental and Health Applications
The environmental presence and effects of benzophenone derivatives, including their roles as UV filters in personal care products, have been a subject of significant research. Studies have focused on their degradation pathways, environmental persistence, and potential health impacts. For example, research on the removal of benzophenone-2 (BP-2) in aqueous solutions through ozonation revealed specific kinetics, intermediates, and pathways, offering insights into mitigating the environmental impact of such compounds (Siyuan Wang et al., 2018).
Material Science and Engineering
In material science, benzophenone derivatives are explored for their potential in creating novel materials with unique properties. For instance, the synthesis and properties of new sulfonated poly(p-phenylene) derivatives, including those related to benzophenone structures, have been investigated for applications in proton exchange membranes. These studies aim to develop materials with high thermal stability, organosolubility, and excellent proton conductivities, which are critical for fuel cell technology (H. Ghassemi & J. Mcgrath, 2004).
properties
IUPAC Name |
ethyl 2-[2-(piperidin-1-ylmethyl)benzoyl]benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO3/c1-2-26-22(25)20-13-7-6-12-19(20)21(24)18-11-5-4-10-17(18)16-23-14-8-3-9-15-23/h4-7,10-13H,2-3,8-9,14-16H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KONINNGYORTZQB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1C(=O)C2=CC=CC=C2CN3CCCCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50643582 | |
Record name | Ethyl 2-{2-[(piperidin-1-yl)methyl]benzoyl}benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50643582 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
898751-92-3 | |
Record name | Ethyl 2-[2-(1-piperidinylmethyl)benzoyl]benzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898751-92-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 2-{2-[(piperidin-1-yl)methyl]benzoyl}benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50643582 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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